

SARS-CoV-2 nsp13-IN-1 chemical structure and properties

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Compound of Interest

Compound Name: SARS-CoV-2 nsp13-IN-1

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In-depth Technical Guide: SARS-CoV-2 nsp13-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to the SARS-CoV-2 non-structural protein 13 (nsp13) inhibitor, nsp13-IN-1. The information is curated for professionals engaged in antiviral research and drug development.

Introduction to SARS-CoV-2 nsp13 as a Drug Target

The SARS-CoV-2 nsp13 is a crucial viral enzyme belonging to the helicase superfamily 1B.^[1] It plays a vital role in the viral life cycle by unwinding double-stranded RNA and DNA in a 5' to 3' direction, a process powered by the hydrolysis of nucleoside triphosphates (NTPs).^[1] This helicase activity is essential for viral replication and transcription, making nsp13 a prime target for the development of antiviral therapeutics. The high degree of conservation of nsp13 across different coronaviruses further enhances its appeal as a target for broad-spectrum antiviral agents.

Chemical Structure and Properties of SARS-CoV-2 nsp13-IN-1

SARS-CoV-2 nsp13-IN-1, also identified as compound C1, is a potent inhibitor of the nsp13 helicase.^[2] It selectively targets the ssDNA-stimulated ATPase activity of nsp13.

Chemical Identifiers

Identifier	Value
IUPAC Name	4-((5,7-dimethyl-[3][4][5]triazolo[1,5-a]pyrimidin-2-yl)amino)phenol
SMILES	<chem>Cc1cc(nc2c(C)n(N)n2c1)Nc1ccc(O)cc1</chem>
CAS Number	1005304-44-8 ^[6]
Molecular Formula	C ₁₄ H ₁₄ N ₆ O
Molecular Weight	282.30 g/mol

Physicochemical Properties

Property	Value
Topological Polar Surface Area	99.3 Å ²
Hydrogen Bond Donors	3
Hydrogen Bond Acceptors	5
LogP	1.8

(Note: Physicochemical properties are predicted values.)

Biological Activity and Quantitative Data

SARS-CoV-2 nsp13-IN-1 has been demonstrated to be a potent inhibitor of the ATPase activity of nsp13. The inhibitory activity was specifically observed in the presence of single-stranded DNA (ssDNA), which acts as a co-factor for the ATPase function of the helicase.

Parameter	Value	Conditions	Reference
IC ₅₀	6 µM	ssDNA-stimulated ATPase activity	^[2]

Mechanism of Action

The precise mechanism of action for **SARS-CoV-2 nsp13-IN-1** has not been fully elucidated in the public domain. However, its inhibitory effect on the ssDNA-stimulated ATPase activity suggests that it likely interferes with the ATP binding site or allosterically modulates the enzyme's conformation to prevent ATP hydrolysis, which is essential for the helicase's unwinding function.

Experimental Protocols

The following is a detailed methodology for the key experiment used to characterize **SARS-CoV-2 nsp13-IN-1**, based on the primary literature.^[3]

High-Throughput Screening of nsp13 ATPase Activity

This protocol outlines the bioluminescence-based assay used for the kinetic characterization and inhibitor screening of SARS-CoV-2 nsp13.

Materials:

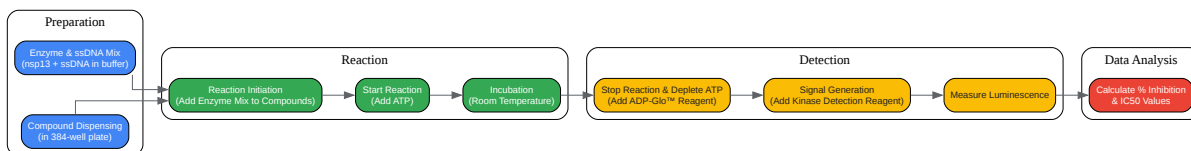
- Recombinant SARS-CoV-2 nsp13 protein
- Assay Buffer: 25 mM HEPES (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 2 mM DTT, and 0.01% (v/v) Triton X-100
- Single-stranded DNA (ssDNA) oligonucleotide (e.g., a 40-mer poly-T oligonucleotide)
- Adenosine 5'-triphosphate (ATP)
- ADP-Glo™ Kinase Assay kit (Promega)
- 384-well white, flat-bottom plates
- Test compounds (including **SARS-CoV-2 nsp13-IN-1**) dissolved in DMSO

Procedure:

- **Compound Dispensing:** Dispense test compounds to the 384-well assay plates. Include appropriate controls (e.g., DMSO for 100% activity and a known inhibitor for 0% activity).
- **Enzyme and Substrate Preparation:** Prepare a master mix containing the nsp13 enzyme and ssDNA in the assay buffer. The final concentrations in the assay are typically around 20 nM for nsp13 and 50 nM for ssDNA.
- **Reaction Initiation:** Add the nsp13/ssDNA mixture to the wells containing the test compounds.
- **ATP Addition:** To start the reaction, add ATP to a final concentration that is at or near the K_m value for nsp13 (e.g., 100 μM).
- **Incubation:** Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
- **ADP Detection:**
 - Add ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
 - Add Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.
- **Data Acquisition:** Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP generated and, therefore, to the nsp13 ATPase activity.
- **Data Analysis:** Calculate the percent inhibition for each compound relative to the controls. Determine the IC_{50} values for active compounds by fitting the dose-response data to a suitable model.

Visualizations

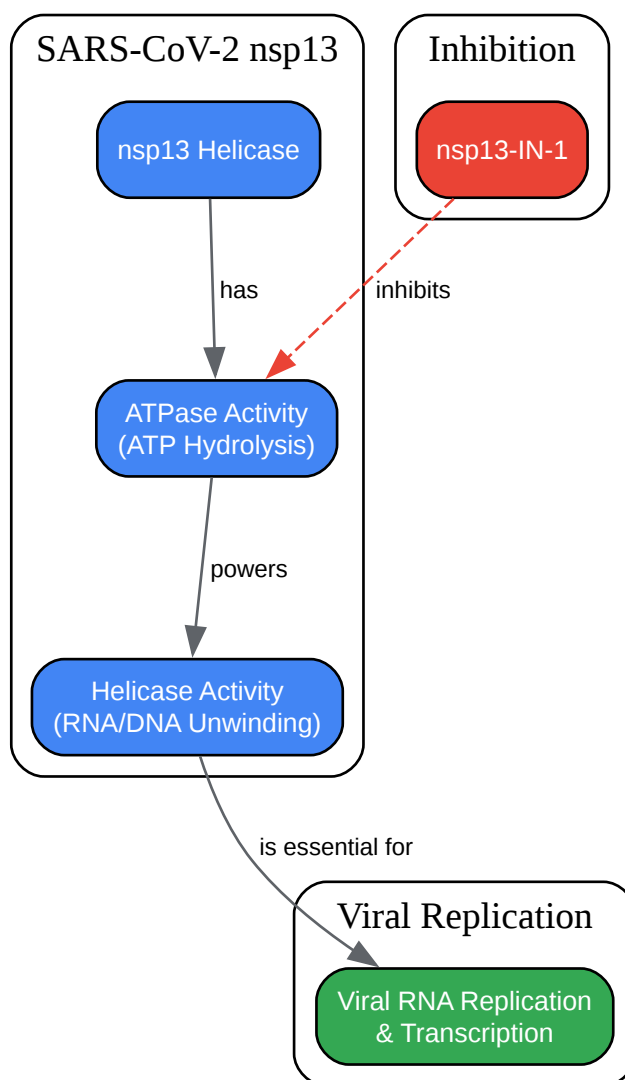
Experimental Workflow for nsp13 ATPase Inhibitor Screening



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Caption: Workflow for the high-throughput screening of SARS-CoV-2 nsp13 ATPase inhibitors.

Logical Relationship of nsp13 Function and Inhibition



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Caption: Inhibition of nsp13 ATPase activity disrupts viral replication.

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